molecular formula C16H16ClNO5S B2937011 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 1396884-81-3

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide

Cat. No.: B2937011
CAS No.: 1396884-81-3
M. Wt: 369.82
InChI Key: XNFJKQLONULRPM-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural motif found in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as Schiff-based (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate have been synthesized using the Schiff method .

Scientific Research Applications

Biochemical and Antitumor Activities

  • Kynurenine 3-Hydroxylase Inhibition : Benzenesulfonamides have been synthesized and evaluated for their inhibition of kynurenine 3-hydroxylase, demonstrating potential for detailed investigation of the kynurenine pathway's role after neuronal injury (S. Röver et al., 1997).
  • Antitumor Activity : Novel benzenesulfonamide derivatives have shown remarkable in vitro antitumor activity against specific cancer cell lines, highlighting their potential as anticancer agents (J. Sławiński & Z. Brzozowski, 2006).

Pharmacological Applications

  • Endothelin Receptor Antagonism : The effectiveness of benzenesulfonamide derivatives as endothelin receptor antagonists has been explored, particularly in preventing subarachnoid hemorrhage-induced cerebral vasospasm, suggesting their utility in treating vasospasm resulting from subarachnoid hemorrhage (M. Zuccarello et al., 1996).

Enzyme Inhibition for Therapeutic Uses

  • Carbonic Anhydrase Inhibition : Benzenesulfonamide compounds have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, indicating their applications in developing anti-tumor strategies (H. Gul et al., 2016).

Receptor Antagonism for Disease Treatment

  • Progesterone Receptor Antagonism : N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been identified as nonsteroidal progesterone receptor antagonists, offering new avenues for treating diseases like uterine leiomyoma and endometriosis (Ayumi Yamada et al., 2016).

Future Directions

While specific future directions for the compound are not available, similar compounds have shown potential as potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-16(19,11-6-7-13-14(8-11)23-10-22-13)9-18-24(20,21)15-5-3-2-4-12(15)17/h2-8,18-19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFJKQLONULRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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